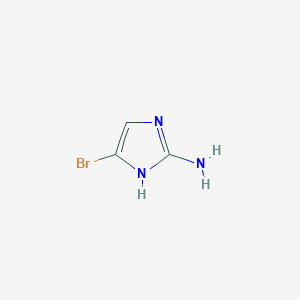
4-Bromo-2,6-dimethylbiphenyl
概要
説明
4-Bromo-2,6-dimethylbiphenyl is an organic compound with the molecular formula C14H13Br. It is a derivative of biphenyl, where two methyl groups and one bromine atom are substituted at the 2, 6, and 4 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and material science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-dimethylbiphenyl typically involves the bromination of 2,6-dimethylbiphenyl. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The reaction is typically conducted in a solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) to facilitate the dissolution of reactants and improve reaction efficiency .
化学反応の分析
Types of Reactions: 4-Bromo-2,6-dimethylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 2,6-dimethylbiphenyl.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 4-substituted-2,6-dimethylbiphenyl derivatives.
Oxidation: Formation of 4-bromo-2,6-dimethylbenzoic acid.
Reduction: Formation of 2,6-dimethylbiphenyl.
科学的研究の応用
4-Bromo-2,6-dimethylbiphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of advanced materials, such as liquid crystals and polymers.
Biological Studies: It is employed in the study of biological processes and interactions due to its structural similarity to biologically active compounds.
作用機序
The mechanism of action of 4-Bromo-2,6-dimethylbiphenyl involves its interaction with specific molecular targets. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. In biological studies, its bromine and methyl groups may influence its binding affinity and reactivity with biological macromolecules .
類似化合物との比較
4-Bromo-2,6-dimethylphenol: Similar structure but with a hydroxyl group instead of a second phenyl ring.
4-Bromo-2,6-dimethylaniline: Similar structure but with an amino group instead of a second phenyl ring.
Uniqueness: 4-Bromo-2,6-dimethylbiphenyl is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. Its specific substitution pattern allows for selective reactions and applications that are not possible with other similar compounds .
特性
IUPAC Name |
5-bromo-1,3-dimethyl-2-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-10-8-13(15)9-11(2)14(10)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZDJJXYAKGOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B6335071.png)
![[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol](/img/structure/B6335086.png)

![4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B6335115.png)


![1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6335132.png)
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride](/img/structure/B6335136.png)






